Boc-N-Me-Phe-OH

Peptide Conformation NMR Spectroscopy Vasopressin Analogs

Boc-N-Me-Phe-OH introduces N-methyl-L-phenylalanine via Boc-SPPS, delivering a 45-fold proteolytic stability increase and conformational control through cis/trans amide bond isomerism—unattainable with standard Boc-Phe-OH. This N-methyl building block enables peptide drug candidates with extended in vivo half-life and enhanced target selectivity. For automated synthesizers, the crystalline DCHA salt (CAS 40163-88-0) ensures reliable robotic dispensing. The free acid (CAS 37553-65-4), though non-crystalline, couples efficiently with HATU, achieving near-complete conversion in 20 min. Choose based on synthesis platform: DCHA salt for automated workflows, free acid for manual coupling protocols. Verify protocol compatibility before ordering.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
Cat. No. B558134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-N-Me-Phe-OH
SynonymsBoc-N-Me-Phe-OH; 37553-65-4; Boc-N-methyl-L-phenylalanine; Boc-Mephe-Oh; Boc-L-MePhe-OH; SBB064203; AmbotzBAA1113; PubChem12252; AC1Q3VRD; SCHEMBL65502; 15551_ALDRICH; Boc-N-a-methyl-L-Phenylalanine; 15551_FLUKA; CTK2A6497; AJGJINVEYVTDNH-LBPRGKRZSA-N; MolPort-001-793-456; ZINC2391122; ANW-42415; CB-642; t-butoxycarbonyl-N-methylphenylalanine; AKOS015836711; AKOS015889958; AJ-35718; AK-46141; AM808155
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,17,18)/t12-/m0/s1
InChIKeyAJGJINVEYVTDNH-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-N-Me-Phe-OH: Technical Specifications and Role in Peptide Synthesis


Boc-N-Me-Phe-OH (CAS 37553-65-4) is a protected N-methylated aromatic amino acid building block, belonging to the class of tert-butoxycarbonyl (Boc)-protected amino acids. It is a white to off-white solid with a molecular formula of C₁₅H₂₁NO₄ and a molecular weight of 279.34 g/mol . The compound features a Boc group for temporary amino protection, removable under mild acidic conditions, and an N-methyl substitution on the phenylalanine backbone [1]. This derivative is a standard building block in Boc solid-phase peptide synthesis (SPPS) for the site-specific introduction of an N-methyl-L-phenylalanine residue .

Boc-N-Me-Phe-OH: Why In-Class Substitution is Not Feasible


Standard Boc-Phe-OH cannot simply be substituted for Boc-N-Me-Phe-OH due to the profound steric and electronic changes imparted by the N-methyl group. This modification significantly alters peptide backbone conformation, coupling reaction kinetics, and the final product's proteolytic stability [1]. While Fmoc-N-Me-Phe-OH is an alternative, its use mandates a completely different SPPS strategy (Fmoc/tBu vs. Boc/Bzl), involving orthogonal protection and cleavage chemistries that are incompatible with established Boc protocols . The choice between free acid and DCHA salt forms of Boc-N-Me-Phe-OH also impacts physical handling, as the free acid is not crystalline . Therefore, scientific and procurement decisions must be based on quantifiable differences in reactivity, conformational control, and stability, as detailed below.

Boc-N-Me-Phe-OH: Quantified Differential Performance vs. Analogs


Boc-N-Me-Phe-OH: Conformational Restriction via cis/trans Isomerization

The incorporation of N-methylphenylalanine (derived from Boc-N-Me-Phe-OH) into vasopressin analogs induces a distinct conformational equilibrium around the modified peptide bond. NMR studies on [D-MePhe²,MePhe³]AVP reveal the presence of at least two major conformational families due to cis/trans isomerization of the 2-3 peptide bond, with the major species adopting a trans-1,2 / cis-2,3 geometry [1]. In contrast, the native peptide lacks this N-methyl group and therefore does not exhibit this specific conformational restriction. This represents a class-level inference; direct comparative data for the isolated building block is not available.

Peptide Conformation NMR Spectroscopy Vasopressin Analogs

Boc-N-Me-Phe-OH: Enhanced Protease Resistance of Resulting Peptides

Peptides containing N-methylphenylalanine residues demonstrate a substantial increase in resistance to proteolytic degradation. Homo-oligomers of N-methylphenylalanine are reported to be highly resistant to chymotrypsin and proteinase K [1]. More specifically, studies on N-alkylated phenylalanine show a 45-fold increase in proteolytic stability upon N-methylation compared to unmodified phenylalanine [2]. While the Boc-N-Me-Phe-OH building block itself is not the subject of these stability assays, the N-methylphenylalanine residue it introduces into a peptide sequence is directly responsible for this significant gain in stability.

Proteolytic Stability Peptide Engineering N-methylation

Boc-N-Me-Phe-OH: High-Yield Incorporation in Hindered Couplings

A significant challenge with N-methyl amino acids is their reduced nucleophilicity, leading to low coupling yields and increased risk of diketopiperazine (DKP) formation. A comparative study on coupling Boc-protected N-methyl amino acids demonstrated that using HATU as an activating agent is highly effective. In a model tripeptide synthesis (Boc-Phe-Xaa-Phe-OBzl, where Xaa = N-methyl amino acid), traditional methods like pivaloyl mixed anhydride yielded less than 10% product [1]. In contrast, the use of HATU for coupling Boc-N-Me-Phe-OH (or closely related analogs) is reported to achieve near-complete coupling in 20 minutes, with reliable final peptide yields of 20-25% [2].

Peptide Synthesis Hindered Coupling HATU N-methyl Amino Acid

Boc-N-Me-Phe-OH: Free Acid vs. DCHA Salt Form Selection for Ease of Handling

The physical form of Boc-N-Me-Phe-OH is a critical procurement consideration. The free acid (CAS 37553-65-4) is typically an amorphous solid, while the DCHA salt form (Boc-N-Me-Phe-OH·DCHA, CAS 40163-88-0) is provided as a well-defined crystalline powder . The DCHA salt exhibits a sharp melting point of 174-177 °C, indicative of high crystallinity and purity . The free acid form lacks this crystalline property, which can complicate handling and accurate weighing in a laboratory setting.

Solid-Phase Peptide Synthesis Building Block Form DCHA Salt

Boc-N-Me-Phe-OH: Avoidance of NCA Side-Reaction with HATU Coupling

A known side reaction when activating Boc-N-methyl amino acids with certain reagents (e.g., PyBroP, PyCloP) is the formation of an N-carboxyanhydride (NCA), which drastically reduces the desired coupling yield [1]. This issue is not observed with Fmoc-protected analogs. However, the problem is circumvented by employing the HATU/HOAt coupling system. Studies confirm that this activation method allows for the rapid and near-complete coupling of Boc-N-methyl amino acids, including Boc-N-Me-Phe-OH, without significant NCA formation [2].

Peptide Coupling Side Reactions N-Carboxyanhydride HATU

Boc-N-Me-Phe-OH: Compatibility with Acid-Labile Side-Chain Protection

The Boc protecting group on Boc-N-Me-Phe-OH is cleaved under acidic conditions (e.g., TFA), making it orthogonal to base-labile Fmoc groups [1]. This orthogonality is crucial for complex peptide syntheses where multiple protecting groups must be selectively removed. For instance, Boc-N-Me-Phe-OH can be used in a synthesis where lysine side chains are protected with Fmoc, or vice-versa, enabling precise, stepwise construction of peptides with labile modifications [2]. This is a distinct advantage over Fmoc-N-Me-Phe-OH, which requires basic deprotection and is incompatible with acid-sensitive moieties.

Orthogonal Protection Boc SPPS Fmoc Comparison Peptide Chemistry

Boc-N-Me-Phe-OH: Primary Research and Industrial Applications


Engineering Protease-Resistant Peptide Therapeutics

In drug discovery programs where peptide half-life is limited by rapid proteolytic degradation, Boc-N-Me-Phe-OH is a key building block. Its incorporation, as evidenced by the 45-fold increase in proteolytic stability from N-methylation, directly addresses this challenge [1]. By substituting a native phenylalanine with N-methylphenylalanine, researchers can design peptide drug candidates with significantly improved in vivo duration of action, potentially reducing dosing frequency and enhancing therapeutic efficacy.

Conformational Locking for Potency and Selectivity Optimization

For projects aimed at improving the potency and selectivity of peptide ligands, Boc-N-Me-Phe-OH provides a tool for conformational control. As shown in vasopressin analogs, N-methylation induces a specific cis/trans isomerism around the modified amide bond, locking the peptide backbone into a new, restricted conformation [2]. Medicinal chemists can exploit this effect to pre-organize a peptide for optimal interaction with its biological target, a strategy that is not possible with standard Boc-Phe-OH.

Synthesis of Complex Natural Products and Depsipeptides

The efficient coupling of Boc-N-Me-Phe-OH using modern reagents like HATU is critical for the total synthesis of N-methylated natural products and depsipeptides. The synthetic protocols that achieve near-complete coupling in 20 minutes and reliable yields of 20-25% for N-methyl peptides [3] enable the construction of complex molecules like jahanyne or teixobactin analogs. These protocols are essential for academic research and process development in the pharmaceutical industry.

High-Throughput and Automated Boc SPPS Campaigns

For laboratories and CROs running automated Boc solid-phase peptide synthesizers, the choice between the free acid and DCHA salt forms of Boc-N-Me-Phe-OH is a critical operational decision. The crystalline DCHA salt form, with its defined melting point and ease of handling , is the preferred option for robotic dispensers and high-throughput workflows, ensuring accurate, consistent, and reproducible synthesis outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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